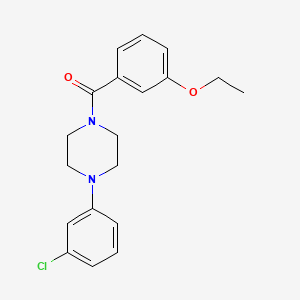
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine
Overview
Description
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine, also known as GBR 12909, is a chemical compound that belongs to the piperazine family. It is a psychostimulant drug that acts as a selective dopamine reuptake inhibitor. This compound has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders.
Mechanism of Action
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 acts as a selective dopamine reuptake inhibitor, meaning it blocks the reuptake of dopamine in the brain, leading to increased levels of dopamine in the synaptic cleft. This increased dopamine activity is thought to be responsible for the drug's psychostimulant effects.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to increase dopamine release in the brain, leading to increased dopamine activity and reward-seeking behavior.
Advantages and Limitations for Lab Experiments
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 is a useful tool for studying the role of dopamine in various neurological and psychiatric disorders. However, its potential for abuse and addiction makes it difficult to use in clinical studies. Additionally, its effects on other neurotransmitters and brain regions are not well understood, making it difficult to draw definitive conclusions about its mechanism of action.
Future Directions
1. Further studies are needed to determine the potential use of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 in the treatment of ADHD, depression, and Parkinson's disease.
2. Studies are needed to determine the potential use of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 in the treatment of drug addiction, specifically cocaine addiction.
3. Further research is needed to understand the effects of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 on other neurotransmitters and brain regions.
4. Studies are needed to determine the potential side effects of 1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 and its potential for abuse and addiction.
Scientific Research Applications
1-(3-chlorophenyl)-4-(3-ethoxybenzoyl)piperazine 12909 has been extensively studied for its potential use in the treatment of various neurological and psychiatric disorders such as attention deficit hyperactivity disorder (ADHD), depression, and Parkinson's disease. It has also been studied for its potential use in the treatment of drug addiction, specifically cocaine addiction.
properties
IUPAC Name |
[4-(3-chlorophenyl)piperazin-1-yl]-(3-ethoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-2-24-18-8-3-5-15(13-18)19(23)22-11-9-21(10-12-22)17-7-4-6-16(20)14-17/h3-8,13-14H,2,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFOHELSODIVTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Chlorophenyl)piperazin-1-yl](3-ethoxyphenyl)methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-fluorophenoxy)ethyl]-2-biphenylcarboxamide](/img/structure/B4651304.png)

![6-amino-4-{4-[(2-chlorobenzyl)oxy]phenyl}-3-(4-chlorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4651319.png)
![N-(sec-butyl)-2-{[5-(4-fluorophenyl)-3-isoxazolyl]methoxy}acetamide](/img/structure/B4651324.png)

![N-(2-{[2-(benzylamino)-2-oxoethyl]thio}-1,3-benzothiazol-6-yl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4651343.png)
![N-[2-(difluoromethoxy)-4-fluorophenyl]-3-(phenylsulfonyl)propanamide](/img/structure/B4651351.png)
![4-[({[4-amino-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzamide](/img/structure/B4651355.png)


![N-(2-chlorobenzyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B4651380.png)

![N-allyl-2-{[4-(4-morpholinyl)benzoyl]amino}benzamide](/img/structure/B4651417.png)
